molecular formula C5HCl2N3O B8698780 4,6-Dichloro-2-isocyanatopyrimidine CAS No. 59376-71-5

4,6-Dichloro-2-isocyanatopyrimidine

Cat. No.: B8698780
CAS No.: 59376-71-5
M. Wt: 189.98 g/mol
InChI Key: YFJKGZBTWXBGMP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-isocyanatopyrimidine (CAS 59376-71-5) is a multifunctional pyrimidine derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 5 HCl 2 N 3 O and it has a molecular weight of 189.99 g/mol . This compound serves as a versatile and high-value building block for the construction of complex heterocyclic scaffolds, such as pyrrolo[2,3-d]pyrimidines, which are recognized for their broad-spectrum bioactivities . The presence of both highly reactive chloro and isocyanate groups on the pyrimidine ring allows for sequential and selective modifications, enabling researchers to develop diverse molecular libraries. Pyrimidine-based compounds are extensively investigated for their antimicrobial potential, including activity against drug-resistant bacterial and fungal strains . The structural features of this compound make it a valuable precursor in the synthesis of novel molecules aimed at addressing antimicrobial resistance (AMR) . Furthermore, its electron-deficient nature facilitates its use in transition-metal-catalyzed cross-coupling reactions and as a core structure in the development of potential kinase inhibitors and anticancer agents . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

59376-71-5

Molecular Formula

C5HCl2N3O

Molecular Weight

189.98 g/mol

IUPAC Name

4,6-dichloro-2-isocyanatopyrimidine

InChI

InChI=1S/C5HCl2N3O/c6-3-1-4(7)10-5(9-3)8-2-11/h1H

InChI Key

YFJKGZBTWXBGMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N=C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at position 2 significantly influences reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
4,6-Dichloro-2-isocyanatopyrimidine N/A Cl (4,6), -NCO (2) C₅HCl₂N₃O 194.98 (calc.) High reactivity with nucleophiles; used in covalent bonding
4,6-Dichloro-2-methylpyrimidine 1780-26-3 Cl (4,6), -CH₃ (2) C₅H₄Cl₂N₂ 163.00 Pharmaceutical intermediate (e.g., Dasatinib impurity)
4,6-Dichloro-2-cyclopropylpyrimidine 68210-26-4 Cl (4,6), cyclopropyl (2) C₇H₆Cl₂N₂ 191.04 Enhanced lipophilicity; drug synthesis intermediate
2-Amino-4,6-dichloropyrimidine 56-05-3 Cl (4,6), -NH₂ (2) C₄H₃Cl₂N₃ 163.98 Nucleophilic site for amide/urea formation
4,6-Dichloro-5-fluoro-2-methylpyrimidine 105806-13-1 Cl (4,6), F (5), -CH₃ (2) C₅H₃Cl₂FN₂ 181.00 Electron-withdrawing fluorine enhances electrophilic substitution

Reactivity and Electronic Effects

  • Chlorine Substituents (Positions 4 and 6):
    Chlorine atoms are electron-withdrawing, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr) while deactivating it toward electrophilic reactions. This is consistent across all analogs .

  • Position 2 Functional Groups: Isocyanate (-NCO): Highly reactive toward amines and alcohols, forming ureas or carbamates. This contrasts with methyl (-CH₃) or cyclopropyl groups, which are inert under similar conditions . Amino (-NH₂): Electron-donating, enabling diazotization or coupling reactions (e.g., forming amides) . Methyl (-CH₃): Increases lipophilicity but reduces reactivity, making it suitable as a stable intermediate .
  • Additional Substituents (Position 5): Nitro (-NO₂): Found in 4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine (CAS 75438-78-7), this group enhances electrophilicity and facilitates reduction reactions . Fluoro (-F): In 4,6-Dichloro-5-fluoro-2-methylpyrimidine, fluorine’s electronegativity further polarizes the ring, accelerating SNAr .

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dichloro-2-isocyanatopyrimidine, and what experimental conditions optimize yield?

The synthesis typically involves nucleophilic substitution or metal-catalyzed coupling. For example, 4,6-dichloropyrimidine derivatives can be functionalized with isocyanate groups via palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen). Reaction temperatures between 80–120°C and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to achieve yields >70% . Precise stoichiometric control of reagents (e.g., phosgene equivalents for isocyanate introduction) is critical to minimize side products like urea derivatives.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the isocyanate group’s presence (e.g., carbonyl signals at ~120–130 ppm in 13^13C NMR).
  • IR Spectroscopy : Stretching vibrations for N=C=O (~2250 cm1^{-1}) and C-Cl (~700 cm1^{-1}) provide functional group verification.
  • HPLC-MS : Reversed-phase HPLC with C18 columns and electrospray ionization (ESI-MS) ensures purity (>95%) and molecular weight confirmation.
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Cl .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity and potential toxicity:

  • Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store waste in sealed containers labeled for halogenated organic compounds, and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. cytotoxic effects) often arise from variations in assay conditions or cell lines. To address this:

  • Standardize assays : Use common cell lines (e.g., MCF-7 for breast cancer) and controls like cisplatin.
  • Validate mechanisms : Perform competitive binding studies (e.g., fluorescence quenching with human serum albumin (HSA)) to confirm target interactions .
  • Apply multivariate analysis : Statistical tools like PCA can identify confounding variables (e.g., solvent polarity, incubation time) affecting results .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters:

  • Electrophilicity Index (ω\omega) : Higher values indicate greater susceptibility to nucleophilic attack at the C-2 position.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict regioselectivity in cross-coupling reactions .

Q. How do structural modifications of this compound influence its binding affinity to biological targets?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2_2) at C-4 enhances HSA binding via hydrophobic interactions, while bulky groups reduce membrane permeability.
  • Isosteric Replacements : Replacing chlorine with fluorine improves metabolic stability but may alter toxicity profiles.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with VEGFR-2) to optimize binding kinetics .

Methodological Guidance

  • Experimental Design : Use fractional factorial designs to screen reaction variables (e.g., temperature, catalyst loading) efficiently .
  • Data Contradiction Analysis : Apply Bland-Altman plots to compare bioactivity datasets from independent studies .

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